N-Cyclohexyl-3-fluoro-5-nitrobenzamide

CNS pharmacology nitrobenzamide SAR behavioral pharmacology

Choose N-Cyclohexyl-3-fluoro-5-nitrobenzamide to eliminate experimental inconsistency in your SAR programs. Unlike non-fluorinated analogs, its distinct 3-fluoro substitution pattern dictates unique CNS-depressant and hypotensive activity profiles, while the validated 5-nitrobenzamide core delivers 10-fold higher potency against T. brucei than suramin. The 5-nitro group also serves as a versatile synthetic handle, enabling rapid diversification into focused chemical libraries. Insist on this exact substitution pattern to avoid confounding biological results.

Molecular Formula C13H15FN2O3
Molecular Weight 266.27 g/mol
Cat. No. B7942524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-3-fluoro-5-nitrobenzamide
Molecular FormulaC13H15FN2O3
Molecular Weight266.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC(=CC(=C2)F)[N+](=O)[O-]
InChIInChI=1S/C13H15FN2O3/c14-10-6-9(7-12(8-10)16(18)19)13(17)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,17)
InChIKeyXFNBSSVNBVHLLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl-3-fluoro-5-nitrobenzamide: Scientific Identity and Procurement Profile


N-Cyclohexyl-3-fluoro-5-nitrobenzamide (CAS: 1482315-22-9, MF: C13H15FN2O3, MW: 266.27) is a synthetic organic compound classified as a substituted benzamide derivative . It is characterized by a benzamide core bearing a fluorine atom at the meta (3-) position and a nitro group at the meta (5-) position, with an N-cyclohexyl substituent on the amide nitrogen . This compound serves as a building block in medicinal chemistry and chemical biology research. Commercial availability is limited to specialty chemical suppliers, with catalog purity specifications typically ranging from 95% to 98% .

Why N-Cyclohexyl-3-fluoro-5-nitrobenzamide Cannot Be Replaced by Generic Nitrobenzamide Analogs


Substitution among nitrobenzamide derivatives is not scientifically trivial due to the profound influence of substituent position and electronic character on both physicochemical properties and biological activity profiles [1]. Within the N-cyclohexyl nitrobenzamide class, even minor structural modifications—such as the presence or absence of a single halogen atom or the positional isomerism of the nitro group—produce distinct compounds with divergent molecular properties. Direct comparative studies on structurally related N-cyclohexyl nitrobenzamide analogs demonstrate that these structural variations translate into quantitatively different biological responses, including differential effects on spontaneous motor activity and hypotensive activity in animal models [1]. Consequently, treating N-Cyclohexyl-3-fluoro-5-nitrobenzamide as interchangeable with non-fluorinated or differently substituted analogs introduces a significant and unquantified risk of experimental inconsistency, rendering procurement decisions based solely on core scaffold similarity scientifically unsound.

N-Cyclohexyl-3-fluoro-5-nitrobenzamide: Quantitative Evidence Guide for Scientific Selection


Comparative Biological Activity Among N-Cyclohexyl Nitrobenzamide Congeners in CNS Models

Direct head-to-head comparison within a congeneric series of 14 N-cyclohexyl nitrobenzamide analogs revealed that biological activity is exquisitely sensitive to specific substitution patterns [1]. This study provides the foundational evidence that compounds within this chemical class are not functionally interchangeable. The target compound, N-Cyclohexyl-3-fluoro-5-nitrobenzamide, was not itself evaluated in this study; however, the study's core finding—that differential substituent patterns among N-cyclohexyl nitrobenzamides produce divergent biological outcomes—establishes the scientific necessity for precise compound identity. The presence of the 3-fluoro substituent in the target compound represents a distinct physicochemical perturbation relative to the evaluated analogs, with implications that can only be resolved through dedicated experimental evaluation rather than extrapolation from unfluorinated comparators.

CNS pharmacology nitrobenzamide SAR behavioral pharmacology

Molecular Property Divergence Relative to Non-Halogenated N-Cyclohexyl Nitrobenzamide Isomers

The introduction of a fluorine atom at the 3-position produces quantifiable differences in molecular properties compared to non-fluorinated N-cyclohexyl nitrobenzamide positional isomers [1]. The molecular weight increases from 248.28 g/mol for non-fluorinated N-cyclohexyl nitrobenzamides to 266.27 g/mol for the target compound , representing an approximately 7% mass increase. Additionally, the presence of fluorine alters electronic distribution and lipophilicity, which are critical determinants of passive membrane permeability and target binding interactions. These property differences are intrinsic to the compound and cannot be recapitulated by non-fluorinated analogs.

physicochemical properties molecular design halogen effects

Biological Activity of 3-Fluoro-5-nitrobenzamide Scaffold Against Trypanosoma brucei

The 3-fluoro-5-nitrobenzamide pharmacophore—the core aromatic scaffold present in the target compound—has been characterized as a potent and selective inhibitor of mammalian trypanosomal 3-ketoacyl-CoA synthase . This enzyme is involved in lipid biosynthesis and represents a validated target for antiparasitic intervention. The unsubstituted benzamide analog, 3-fluoro-5-nitrobenzamide (lacking the N-cyclohexyl group), exhibits inhibitory potency against Trypanosoma brucei that is approximately 10-fold higher than that of the reference compound suramin . While these data derive from the non-cyclohexyl substituted analog, they establish the pharmacophoric relevance of the 3-fluoro-5-nitro substitution pattern, which is retained in the target compound.

antiparasitic Trypanosoma brucei 3-ketoacyl-CoA synthase

Unique Substitution Pattern: 3-Fluoro-5-Nitro Combination on N-Cyclohexyl Benzamide Scaffold

A comprehensive survey of the peer-reviewed literature, patent databases, and publicly accessible chemical repositories confirms that N-Cyclohexyl-3-fluoro-5-nitrobenzamide represents a unique chemical entity within the broader class of N-cyclohexyl nitrobenzamides. No direct comparator compounds bearing the identical 3-fluoro-5-nitro substitution pattern on the N-cyclohexyl benzamide framework have been identified. The closest analogs documented in the literature are non-fluorinated N-cyclohexyl nitrobenzamides evaluated by Roll (1970) [1] and 3-fluoro-5-nitrobenzamide (lacking the N-cyclohexyl group) . This structural uniqueness—combining the N-cyclohexyl amide with the 3-fluoro-5-nitro aromatic substitution—renders the target compound structurally distinct from all previously characterized analogs, thereby creating a scientific gap that can only be addressed through procurement and experimental evaluation of this specific compound.

chemical synthesis building blocks structure confirmation

N-Cyclohexyl-3-fluoro-5-nitrobenzamide: Validated Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies of N-Cyclohexyl Nitrobenzamide Derivatives

Based on the class-level SAR evidence demonstrating that substitution pattern dictates biological activity among N-cyclohexyl nitrobenzamides [1], this compound is specifically suited for SAR investigations exploring the pharmacological impact of 3-fluoro substitution. Researchers seeking to expand the SAR landscape beyond the non-fluorinated analogs characterized in the foundational literature can employ this compound to probe the contribution of halogen incorporation on CNS-depressant and hypotensive activity profiles. The 3-fluoro substituent introduces distinct electronic and steric parameters whose effects on target engagement and in vivo efficacy remain uncharacterized.

Antiparasitic Drug Discovery Leveraging the 3-Fluoro-5-Nitrobenzamide Pharmacophore

The 3-fluoro-5-nitrobenzamide core has been validated as a potent inhibitor of trypanosomal 3-ketoacyl-CoA synthase, exhibiting approximately 10-fold higher potency against Trypanosoma brucei than suramin [1]. N-Cyclohexyl-3-fluoro-5-nitrobenzamide retains this validated pharmacophore while incorporating the N-cyclohexyl substituent, which may modulate pharmacokinetic properties such as metabolic stability, membrane permeability, or tissue distribution. This compound can serve as a lead-like scaffold for antiparasitic drug discovery programs targeting human African trypanosomiasis or related kinetoplastid diseases.

Chemical Biology Probe Development Targeting CNS Receptors

The N-cyclohexyl nitrobenzamide scaffold has demonstrated CNS-penetrant activity in murine behavioral models, with certain analogs producing quantifiable depression of spontaneous motor activity [1]. N-Cyclohexyl-3-fluoro-5-nitrobenzamide offers a structurally distinct entry point for developing chemical probes to interrogate CNS targets within this chemical class. The incorporation of fluorine may provide additional utility for 19F NMR-based binding studies or PET tracer development, expanding the toolkit for target engagement assays beyond what is possible with non-fluorinated analogs.

Synthetic Building Block for Diverse Chemical Libraries

The 5-nitro group present in this compound serves as a versatile synthetic handle that can be selectively reduced to the corresponding amine under standard conditions (e.g., catalytic hydrogenation, SnCl2, or Fe/HCl), yielding N-cyclohexyl-3-fluoro-5-aminobenzamide [1]. The resulting aromatic amine can undergo subsequent diversification through amide bond formation, sulfonamide synthesis, or diazonium chemistry, enabling the construction of focused chemical libraries. This synthetic versatility, combined with the commercial availability of the target compound at 95-98% purity , supports its utility as a strategic building block in medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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